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Get Quote

The following table summarizes key thermophysical properties, showing a direct comparison between

experimental data and model predictions where available.

Property
Experimental
Value

Predicted
Value

Source / Method

Molecular Formula - C₄H₉F [1] [2]

Molar Mass (g/mol) - 76.11 [1] [2]

Boiling Point (°C at 760
mmHg)

25 [2], 15.47 [3] 25.1 [2], 5.89
[2]

Prediction Methods: ACD/Labs
[2], MPBPWIN [2]

Melting Point (°C) -121 [2] -131.48 [2] Prediction Method: MPBPWIN
[2]

Density (g/cm³) 0.77 [2], 0.756 [3] 0.8 [2] Prediction Method: ACD/Labs
[2]

Enthalpy of Vaporization
(kJ/mol)

- 26.0 [2] Prediction Method: ACD/Labs
[2]
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Property
Experimental
Value

Predicted
Value

Source / Method

Flash Point (°C) -27.8 [2] -27.8 [2] Prediction Method: ACD/Labs

[2]

Vapor Pressure (mmHg at
25°C)

- 757.3 [2] Prediction Method: ACD/Labs

[2]

Rotational Barrier (CH₂CH₃
rotor, kJ/mol)

- 26.1 [4] Prediction Method: HF/6-31G*

computation [4]

Log P (Octanol-Water
Partition Coefficient)

- 2.17 [2] Prediction Method: KOWWIN

[2]

Water Solubility (mg/L at
25°C)

- 1852 [2] Prediction Method: WSKOW

[2]

Methodologies for Data Generation

The data presented comes from both rigorous experimental measurement and established computational

prediction methods.

Experimental Data Protocols

The experimental data for properties like boiling point, melting point, and density are typically determined

through standardized physical chemistry techniques [2]. For instance:

Boiling and Melting Points are measured using precise heating and cooling apparatuses, observing

the temperature at which phase changes occur under controlled pressure.
Density is often determined using a calibrated densitometer or by precisely measuring the mass and

volume of a sample.

The NIST Web Thermo Tables (WTT) represent a source of critically evaluated experimental data. This

means the available raw experimental data points (e.g., 10 data points for liquid-gas density) are assessed for
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reliability, and a recommended value is generated through dynamic data analysis implemented in the NIST

ThermoData Engine software package [1].

Prediction Model Protocols

The predicted data comes from several widely recognized software suites and computational methods:

ACD/Labs Percepta Platform: A commercial software that uses a combination of algorithmic and

group contribution methods to predict various physicochemical properties based on the molecular
structure [2].

EPISuite (MPBPWIN, KOWWIN, WSKOW): A free suite of tools from the US Environmental
Protection Agency (EPA). For example, MPBPWIN uses the Adapted Stein & Brown method to

estimate boiling and melting points, while KOWWIN estimates the log P using atom/fragment
contribution methods [2].

Computational Chemistry (Ab Initio): Higher-level properties, such as the rotational barrier, are
calculated using quantum chemical methods like Hartree-Fock (HF) with a basis set (e.g., 6-31G*).

These methods solve the Schrödinger equation to determine the energy of different molecular
conformations [4]. Similarly, ab initio methods are used to examine reaction pathways and regio-

selectivities, as in the elimination reactions of 2-fluorobutane [5] [6].

Data Sourcing and Evaluation Workflow

The diagram below outlines the relationship between data sources, evaluation methods, and the final

recommended values, particularly for thermophysical property data.
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Applications and Research Context

Understanding these properties is crucial in practical research. For example:

Reaction Mechanism Studies: The rotational barrier of 26.1 kJ/mol indicates the energy required
for the ethyl group to rotate, which can influence the molecule's conformation during reactions [4].

Furthermore, ab initio studies have specifically used 2-fluorobutane to understand the competition
between different elimination pathways (E1, E1cb, E2) when it reacts with various bases in the gas

phase [5] [6].
Drug Development: While 2-fluorobutane itself is not a drug, the accurate prediction of properties

like Log P and water solubility is fundamental in pharmaceutical development for forecasting a
compound's absorption, distribution, metabolism, and excretion (ADME) properties [2]. The broader

field heavily relies on deep learning models constrained by biological signaling pathways to predict
drug response, demonstrating the importance of robust physicochemical data in complex models [7].
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Key Comparisons and Conclusions

Boiling Point Predictions show variability; the ACD/Labs prediction is very close to the higher
experimental value, while the EPISuite prediction is closer to the lower one, highlighting model-

dependent results.
Melting Point Prediction from EPISuite is reasonably close to the experimental value, with a

difference of about 10°C.
Critical Data from NIST is particularly valuable as it undergoes a rigorous critical evaluation process,

providing a higher degree of confidence than a single experimental measurement [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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